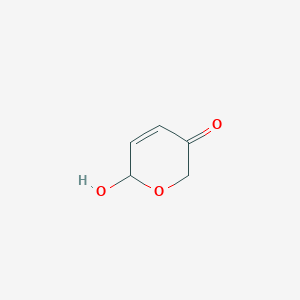

6-hydroxy-2H-pyran-3(6H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-2,5,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOABLGZTHBBHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CC(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445909 | |

| Record name | 6-hydroxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35436-57-8 | |

| Record name | 6-hydroxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35436-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Pyranones in Synthesis

An In-Depth Technical Guide to the Achmatowicz Reaction: Mechanism and Application in Pyranone Synthesis

Substituted pyranone and tetrahydropyran motifs are fundamental structural units in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Their synthesis has been a long-standing focus of organic chemistry, yet challenges related to stereochemical control, functional group tolerance, and reaction versatility persist.[1][2] The Achmatowicz reaction, an elegant oxidative ring expansion of furfuryl alcohols, has emerged as a powerful and reliable strategy to address these challenges.[4][5] Developed in 1971 by Osman Achmatowicz Jr. and his team, this transformation provides a unique and efficient pathway to highly functionalized 6-hydroxy-2H-pyran-3(6H)-ones from readily available furan precursors.[6][7]

This guide offers a comprehensive exploration of the Achmatowicz reaction, delving into its core mechanism, common experimental protocols, and strategic applications. It is designed for researchers and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures.

Part 1: The Core Reaction Mechanism

The Achmatowicz reaction is fundamentally an oxidative rearrangement that converts a five-membered furan ring into a six-membered dihydropyranone.[7] The process is initiated by the oxidation of the electron-rich furan ring, which then undergoes a cascade of transformations culminating in the stable pyranone product. The mechanism can be dissected into several key stages, though the precise intermediates may vary depending on the oxidant employed.

Initial Oxidation of the Furan Ring

The reaction commences with the oxidation of the furan nucleus at the 2- and 5-positions. This is typically achieved using an electrophilic oxidizing agent.

-

With Bromine-based Reagents (e.g., Br₂, NBS): When bromine in methanol or N-Bromosuccinimide (NBS) in aqueous solvent is used, the reaction proceeds via an electrophilic addition.[6] The furan ring attacks the electrophilic bromine, leading to the formation of a 2,5-dibromo intermediate which is rapidly solvolyzed to a more stable 2,5-dimethoxy or 2,5-dihydroxy-2,5-dihydrofuran intermediate.[6][7]

-

With Peroxy Acids (e.g., m-CPBA): When a peracid like meta-chloroperoxybenzoic acid (m-CPBA) is used, the mechanism is thought to involve an initial epoxidation of the furan double bond.[8][9] The resulting unstable epoxide intermediate rapidly opens to form a key keto-aldehyde intermediate.[8]

Rearrangement to the Dihydropyranone Core

The 2,5-functionalized dihydrofuran intermediate is the pivotal species that undergoes the characteristic ring expansion. Under acidic conditions (either from the reaction medium or added acid), this intermediate rearranges to the thermodynamically more stable six-membered hemiacetal, the 6-hydroxy-2H-pyran-3(6H)-one.[6][10] This step effectively transforms the furan scaffold into the desired pyranone core.

The overall transformation is depicted in the mechanistic diagram below.

Caption: Figure 1: Generalized Mechanism of the Achmatowicz Reaction.

Part 2: Experimental Considerations & Protocol

The success of the Achmatowicz reaction hinges on the appropriate choice of oxidant and reaction conditions. The selection is often guided by the substrate's functional groups and desired stereochemical outcome.

Choice of Oxidizing Agent

A variety of oxidants can be employed, each with specific advantages. The choice of oxidant is a critical parameter that influences reaction efficiency and compatibility with other functional groups.

| Oxidizing Agent | Typical Conditions | Advantages & Considerations |

| N-Bromosuccinimide (NBS) | THF/H₂O, NaHCO₃, 0 °C to RT | Mild, readily available, good for many substrates. The bicarbonate buffer controls acidity.[11] |

| Bromine (Br₂) | CH₃OH, base (e.g., K₂CO₃), -40 °C | The original conditions.[7] Can be harsh; low temperatures are required to control reactivity. |

| m-CPBA | CH₂Cl₂, 0 °C to RT | A metal-free alternative. The reaction proceeds via a different, epoxide-based mechanism.[9][12] |

| Oxone® / KBr | CH₃CN/H₂O, RT | An environmentally friendlier catalytic system where KBr is the bromine source and Oxone® is the terminal oxidant.[1] |

| Biocatalytic | e.g., Chloroperoxidase | Offers high enantioselectivity for certain substrates, representing a green chemistry approach.[8] |

Standard Laboratory Protocol: Synthesis of a Pyranone using NBS

This protocol provides a representative, self-validating procedure for the Achmatowicz reaction on a generic furfuryl alcohol.

Objective: To convert a 2-substituted furfuryl alcohol into the corresponding this compound.

Materials:

-

2-Substituted furfuryl alcohol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 - 1.3 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Tetrahydrofuran (THF) and Water (typically a 4:1 or 5:1 mixture)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the furfuryl alcohol, THF, water, and sodium bicarbonate.

-

Cooling: Cool the resulting suspension to 0 °C in an ice-water bath. Vigorous stirring is crucial to maintain the suspension.

-

Reagent Addition: Add the NBS portion-wise over 15-30 minutes. Adding the oxidant in portions helps to control the reaction exotherm and prevent the buildup of reactive bromine species.[11]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting furfuryl alcohol spot indicates completion. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, quench the excess NBS by adding saturated aqueous sodium thiosulfate. Stir for 10 minutes until the yellow color dissipates.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate or dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude pyranone.

-

Purification: The crude product is typically a mixture of diastereomers at the anomeric carbon.[11] Purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired this compound.

Caption: Figure 2: Experimental Workflow for the Achmatowicz Reaction.

Part 3: Synthetic Utility and Variations

The true power of the Achmatowicz reaction lies in the synthetic versatility of its pyranone products, which serve as chiral building blocks for a multitude of complex molecules.

Applications in Total Synthesis

The Achmatowicz protocol has been a cornerstone in the total synthesis of numerous natural products.[5][6] The resulting dihydropyranone is a versatile intermediate that can be elaborated into complex carbohydrate structures and other polyketide-derived natural products.[13] Notable examples include its application in the syntheses of monosaccharides, the antiproliferative agent herboxidiene, and marine-derived anticancer compounds like halichondrin B analogs.[6]

Asymmetric Variants

Achieving enantioselectivity is crucial for drug development. Asymmetric versions of the Achmatowicz reaction have been developed to provide chiral, non-racemic pyranones.[8] Key strategies include:

-

Kinetic Resolution: Using a chiral catalyst to selectively oxidize one enantiomer of a racemic furfuryl alcohol, leaving the other enantiomer unreacted.[11]

-

Enantioselective Oxidation: Employing chiral oxidants or catalysts, such as vanadium complexes or enzymatic peroxidases, to directly generate an enantioenriched pyranone product.[6]

-

Starting with Chiral Precursors: Preparing enantiomerically pure furfuryl alcohols through methods like Noyori's asymmetric transfer hydrogenation.[8][9]

The Aza-Achmatowicz Reaction

A significant variant is the aza-Achmatowicz reaction, which uses furfuryl amines instead of alcohols.[6][14] This reaction yields 6-hydroxypiperidin-3-ones, which are valuable precursors for the synthesis of nitrogen-containing heterocycles and alkaloids.[6][13]

Conclusion

The Achmatowicz reaction is a testament to the power of strategic rearrangement in organic synthesis. Its ability to efficiently convert simple, often biomass-derived furans into complex, highly functionalized pyranones provides a robust platform for tackling significant synthetic challenges.[8][13] For researchers in natural product synthesis and medicinal chemistry, mastery of this reaction opens a direct and versatile route to the core heterocyclic scaffolds that are prevalent in a wide range of bioactive molecules. With ongoing developments in catalytic and asymmetric variants, the Achmatowicz reaction will undoubtedly remain a vital tool in the synthetic chemist's arsenal.[1]

References

- Achm

- Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.

- Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.

- Achmatowicz reaction and its application in the syntheses of bioactive molecules. RSC Publishing.

- The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols. Thieme E-Books & E-Journals.

- Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PubMed.

- Achmatowicz Reaction: A Versatile Tool in Bioactive Natural Products Synthesis. Ingenta Connect.

- Achmatowicz reaction and its application in the syntheses of bioactive molecules. RSC Advances.

- One-pot Catalytic Asymmetric Synthesis of Pyranones.

- Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research.

- An In-depth Technical Guide to the Achmatowicz Rearrangement for Pentanetriol Synthesis. Benchchem.

- Achm

- Aza-Achmatowicz Rearrangement. ALL ABOUT CHEMISTRY.

- Achm

- Achm

Sources

- 1. researchgate.net [researchgate.net]

- 2. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Achmatowicz Reaction: A Versatile Tool in Bioactive Natural Produ...: Ingenta Connect [ingentaconnect.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 8. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. One-pot Catalytic Asymmetric Synthesis of Pyranones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synarchive.com [synarchive.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. allaboutchemistry.net [allaboutchemistry.net]

In-Depth Technical Guide to the Spectroscopic Characterization of 6-hydroxy-2H-pyran-3(6H)-one

Foreword: Unveiling the Molecular Architecture

6-hydroxy-2H-pyran-3(6H)-one, a heterocyclic organic compound, stands as a cornerstone in synthetic organic chemistry. Its unique structure, featuring a hemiacetal and an α,β-unsaturated ketone within a pyran ring, makes it a highly versatile building block for a diverse array of more complex molecules, including pharmaceuticals and natural products.[1][2] Derivatives of this compound have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria, underscoring its relevance in drug development.[2][3] A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this purpose. This guide offers an in-depth exploration of the spectroscopic characterization of this compound, providing researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required for its unambiguous identification and analysis.

Foundational Considerations: Structure and Stability

Before delving into the spectroscopic analysis, it is crucial to appreciate the inherent chemical nature of this compound.

Molecular Structure: The molecule possesses the chemical formula C₅H₆O₃ and a molecular weight of approximately 114.10 g/mol .[4] Its structure is characterized by a six-membered pyran ring containing a ketone at the 3-position, a double bond between C4 and C5, and a hydroxyl group at the anomeric C6 position, forming a cyclic hemiacetal.

Tautomerism and Stability: A critical aspect of this compound is its existence as an intramolecular hemiacetal of its open-chain tautomer, 5-hydroxy-4-oxo-2-pentenal. This equilibrium is sensitive to the chemical environment. Notably, the compound is unstable in acidic aqueous solutions, readily hydrolyzing to its open-chain form. This instability is a key consideration for sample preparation for spectroscopic analysis, favoring aprotic and neutral solvents to maintain the integrity of the cyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of organic molecules.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The expected signals are influenced by the electron-withdrawing effects of the carbonyl group and the oxygen atoms, as well as spin-spin coupling between adjacent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The use of an aprotic solvent is recommended to prevent hydrolysis.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Interpretation of the ¹H NMR Spectrum:

While a definitive, experimentally verified spectrum from a primary literature source remains to be cited, the following table outlines the predicted chemical shifts (δ) and multiplicities for the key protons based on the known effects of the functional groups present.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2 | ~4.2 - 4.5 | Multiplet | Methylene protons adjacent to the ring oxygen and the carbonyl group. Expected to be diastereotopic and show complex splitting. |

| H4 | ~6.1 - 6.3 | Doublet of doublets | Vinylic proton β to the carbonyl group, deshielded. Coupled to H5. |

| H5 | ~7.0 - 7.2 | Doublet | Vinylic proton α to the carbonyl group, further deshielded. Coupled to H4. |

| H6 | ~5.5 - 5.8 | Singlet (broad) or Doublet | Hemiacetal proton, chemical shift can be variable and concentration-dependent. May show coupling to the hydroxyl proton. |

| 6-OH | Variable | Singlet (broad) | Hydroxyl proton, chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with trace water in the solvent. |

Causality Behind a Senior Scientist's Interpretation: The significant downfield shifts of the vinylic protons (H4 and H5) are a direct consequence of the deshielding effect of the conjugated carbonyl group. The hemiacetal proton (H6) is expected to be in the mid-range of the spectrum, characteristic of protons attached to a carbon bearing two oxygen atoms. The broadness of the hydroxyl proton signal is a classic indicator of chemical exchange.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: High-resolution NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Interpretation of the ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~65 - 70 | Methylene carbon adjacent to the ring oxygen. |

| C3 | ~195 - 200 | Carbonyl carbon of the α,β-unsaturated ketone, highly deshielded. |

| C4 | ~125 - 130 | Vinylic carbon β to the carbonyl group. |

| C5 | ~145 - 150 | Vinylic carbon α to the carbonyl group, deshielded by the carbonyl. |

| C6 | ~90 - 95 | Hemiacetal carbon, deshielded due to being bonded to two oxygen atoms. |

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for the identification of functional groups within a molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired from a thin film of the neat liquid between salt plates (NaCl or KBr) or from a KBr pellet if the compound is a solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3500 - 3200 | Strong, Broad |

| C-H stretch (sp²) | 3100 - 3000 | Medium |

| C-H stretch (sp³) | 3000 - 2850 | Medium |

| C=O stretch (α,β-unsaturated ketone) | 1685 - 1665 | Strong |

| C=C stretch (alkene) | 1640 - 1600 | Medium to Weak |

| C-O stretch (hemiacetal/ether) | 1250 - 1050 | Strong |

Expert Insight: The position of the carbonyl stretch at a lower wavenumber than a saturated ketone (~1715 cm⁻¹) is a hallmark of conjugation with the C=C double bond. The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

-

Ionization Method: Electron Ionization (EI) is a common technique that induces fragmentation. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at a mass-to-charge ratio (m/z) of approximately 114.

-

Key Fragmentation Pathways: The α,β-unsaturated ketone and hemiacetal moieties will direct the fragmentation. Expected fragmentation patterns for pyranone structures often involve the loss of small, stable molecules. Common fragmentation pathways for cyclic ethers can include α-cleavage and ring-opening reactions.

Predicted Key Fragments:

| m/z | Possible Fragment | Notes |

| M⁺ - H₂O (m/z 96) | Loss of water | A common fragmentation for alcohols. |

| M⁺ - CO (m/z 86) | Loss of carbon monoxide | Characteristic of cyclic ketones. |

| M⁺ - CHO (m/z 85) | Loss of a formyl radical |

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible spectroscopy provides information about the conjugated systems within a molecule.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: The absorbance is measured over the UV-Visible range (typically 200-800 nm).

Interpretation of the UV-Vis Spectrum:

The α,β-unsaturated ketone chromophore in this compound is expected to give rise to two characteristic absorptions:

| Transition | Expected λmax (nm) | Notes |

| π → π | ~220 - 250 | An intense absorption band associated with the conjugated system. |

| n → π | ~300 - 330 | A weaker absorption band corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* orbital. |

Workflow and Data Integration

A comprehensive and unambiguous characterization of this compound relies on the synergistic integration of data from all these spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires a careful and integrated approach. By leveraging the complementary information provided by NMR, IR, mass spectrometry, and UV-Vis spectroscopy, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate. This guide provides a robust framework for understanding the principles and practical aspects of this analytical endeavor, empowering scientists in their pursuit of novel chemical entities with potential applications in medicine and beyond.

References

Navigating the Structural Landscape of a Versatile Synthon: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-hydroxy-2H-pyran-3(6H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-hydroxy-2H-pyran-3(6H)-one (CAS 35436-57-8). As a Senior Application Scientist, this document is structured to deliver not just raw data, but a comprehensive understanding of the molecule's structural features as revealed by ¹H and ¹³C NMR spectroscopy. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure a field-proven and trustworthy resource for professionals in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound that serves as a highly functionalized and versatile synthon in the synthesis of a wide array of complex molecules.[1][2] Its structure, featuring an α,β-unsaturated ketone, a hemiacetal, and an allylic alcohol functionality, provides multiple reactive sites for chemical transformations.[1] This pyranone derivative is a crucial building block in carbohydrate chemistry and in the asymmetric synthesis of biologically active natural products and pharmaceuticals.[2] Given its pivotal role, an unambiguous structural characterization is paramount, for which NMR spectroscopy is the most powerful and definitive analytical technique.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data: A Detailed Analysis

The ¹H NMR spectrum provides critical information regarding the proton environment within the molecule. The following table summarizes the experimentally determined ¹H NMR data for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a | 4.58 | d | 16.9 |

| H-2b | 4.14 | d | 16.9 |

| H-4 | 6.17 | d | 10.4 |

| H-5 | 6.96 | dd | 10.4, 3.1 |

| H-6 | 5.64 | d | 3.1 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz.[3]

Interpretation and Rationale:

-

H-2 Protons: The two protons on C-2 are diastereotopic due to the chiral center at C-6. They appear as two distinct doublets at 4.58 and 4.14 ppm, each with a large geminal coupling constant of 16.9 Hz.[3] This large coupling is characteristic of geminal protons on an sp³ carbon adjacent to a π-system.

-

Olefinic Protons (H-4 and H-5): The protons on the double bond, H-4 and H-5, appear in the downfield region as expected for vinylic protons. H-4 resonates as a doublet at 6.17 ppm with a coupling constant of 10.4 Hz, due to its coupling with H-5.[3] H-5 appears as a doublet of doublets at 6.96 ppm, resulting from coupling to both H-4 (J = 10.4 Hz) and H-6 (J = 3.1 Hz).[3]

-

Anomeric Proton (H-6): The proton at the hemiacetal center (C-6), H-6, is observed as a doublet at 5.64 ppm with a small coupling constant of 3.1 Hz, indicative of its coupling to H-5.[3] The chemical shift is consistent with a proton attached to a carbon bearing two oxygen atoms.

¹³C NMR Spectral Data: Elucidating the Carbon Skeleton

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~68 | Aliphatic carbon adjacent to an ether oxygen and a carbonyl group. |

| C-3 | ~198 | Carbonyl carbon of an α,β-unsaturated ketone, highly deshielded. |

| C-4 | ~128 | Olefinic carbon β to the carbonyl group. |

| C-5 | ~145 | Olefinic carbon α to the carbonyl group, deshielded. |

| C-6 | ~95 | Hemiacetal carbon, bonded to two oxygen atoms. |

Rationale for Predicted Shifts:

-

Carbonyl Carbon (C-3): The carbonyl carbon of the α,β-unsaturated ketone is expected to be the most downfield signal, typically appearing around 198 ppm due to the strong deshielding effect of the oxygen atom.

-

Olefinic Carbons (C-4 and C-5): The two sp² hybridized carbons of the double bond are expected in the olefinic region. C-5, being α to the carbonyl, is generally more deshielded than the β-carbon, C-4.

-

Hemiacetal Carbon (C-6): The C-6 carbon, being part of the hemiacetal group and bonded to two oxygen atoms, will be significantly deshielded and is predicted to appear around 95 ppm.

-

Aliphatic Carbon (C-2): The C-2 carbon, an sp³ hybridized carbon situated between the ring oxygen and the carbonyl group, is expected to resonate at approximately 68 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound, ensuring data integrity and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that ensures complete dissolution of the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

-

Concentration: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: The residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm; δC ≈ 77.16 ppm) can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added to provide a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Ensure the spectrometer is properly tuned to the ¹H and ¹³C frequencies and that the magnetic field homogeneity is optimized by shimming on the sample.

-

Temperature: Set the sample temperature to a standard value, typically 298 K (25 °C), and allow it to equilibrate.

3. ¹H NMR Spectroscopy Parameters:

-

Pulse Sequence: Employ a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Use a typical acquisition time of 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is recommended to allow for full magnetization recovery.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Spectroscopy Parameters:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon atom, simplifying the spectrum.

-

Spectral Width: Set a spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: A typical acquisition time of 1-2 seconds is sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Figure 2. A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR data for this compound. The combination of experimental ¹H NMR data and well-reasoned predicted ¹³C NMR data offers a robust framework for the structural elucidation and verification of this important synthetic intermediate. The provided experimental protocol ensures that researchers can acquire high-quality, reproducible NMR data, further cementing the scientific integrity of their work. This guide is intended to be a valuable resource for scientists and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development, enabling a deeper understanding and more effective utilization of this versatile pyranone synthon.

References

physical and chemical properties of 6-hydroxy-2H-pyran-3(6H)-one

An In-depth Technical Guide to 6-hydroxy-2H-pyran-3(6H)-one: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in the scientific community.[1] Its unique molecular architecture, featuring a six-membered pyran ring with a hydroxyl group, a ketone, and a hemiacetal functional group, makes it a highly versatile and valuable building block (synthon) in organic synthesis.[1][2] This guide provides a comprehensive overview of the , its synthesis, and its applications, particularly in the realm of drug discovery and development. The molecule's utility stems from its multiple reactive sites, which allow for a wide range of chemical transformations.[2] It serves as a crucial precursor for the synthesis of more complex molecules, including pyromeconic acid, various monosaccharides and disaccharides, and other biologically active compounds.[1][2][3]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry.

Physical Properties

The key physical properties are summarized in the table below for quick reference. Proper storage in a dry environment at 2-8°C is crucial to maintain its integrity.[4]

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-2H-pyran-5-one | [5][6] |

| CAS Number | 35436-57-8 | [5] |

| Molecular Formula | C₅H₆O₃ | [5] |

| Molecular Weight | 114.10 g/mol | [5] |

| Appearance | Solid | [4] |

| Boiling Point | 297.8 ± 40.0 °C at 760 mmHg | [6] |

| Density | 1.4 g/cm³ | [6] |

| Storage | Sealed in dry, 2-8°C | [4] |

Chemical Structure and Reactivity

The reactivity of this compound is dictated by its distinct functional groups: a hemiacetal, an α,β-unsaturated ketone (enone), and a hydroxyl group.[2] This combination of features provides both electrophilic and nucleophilic centers, enabling a diverse range of chemical reactions.[2]

The α,β-enone system is a key feature, making the molecule susceptible to nucleophilic attack, such as in Michael additions.[7][8] This reactivity is fundamental to many of its applications in synthesizing more complex molecular frameworks. The hemiacetal group, however, introduces an element of instability, particularly in aqueous and acidic conditions.

A critical chemical property of this compound is its instability in water. The molecule exists in equilibrium with its open-chain tautomer, 5-hydroxy-4-oxo-2-pentenal.[9] This equilibrium is catalyzed by acid, leading to the hydrolysis of the intramolecular hemiacetal.[9] Consequently, aqueous solutions of this compound can degrade over time, which is a significant consideration for any experimental work involving its quantification or use in aqueous media. For enhanced stability, maintaining neutral or slightly alkaline conditions is recommended.[9]

Caption: Equilibrium between this compound and its open-chain form.

Synthesis

This compound is frequently synthesized from furan-based precursors, which are often derived from biomass. A prominent and efficient method for its synthesis is the Achmatowicz rearrangement .[2] This reaction involves the oxidation of a furfuryl alcohol derivative to yield the pyranone structure.[10] The use of "green" oxidants like hydrogen peroxide (H₂O₂) in the presence of a catalyst makes this a more environmentally sustainable approach.[2]

Experimental Protocol: Achmatowicz Rearrangement

The following protocol outlines a general procedure for the synthesis of this compound from furfuryl alcohol. The choice of catalyst and solvent can be optimized to improve yield and reaction conditions.

-

Dissolution: Dissolve furfuryl alcohol in a suitable solvent system (e.g., a mixture of water and an organic solvent).

-

Catalyst Addition: Introduce a catalyst, such as a vanadium compound like VO(OiPr)₃.[2][10]

-

Oxidation: Add the oxidizing agent, typically tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂), dropwise to the solution while maintaining a controlled temperature.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench any remaining oxidant. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and drug discovery.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[2][7] Research indicates that the α,β-enone system is essential for this biological activity.[7] Furthermore, the nature and size of substituents at other positions on the pyran ring can be modified to enhance the potency and spectrum of antimicrobial action.[7][8] For instance, bulkier substituents at the C-2 position have been associated with greater antibacterial efficacy.[7]

Chiral Building Block

As a chiral molecule, this compound is a crucial building block in the asymmetric synthesis of various natural products and pharmaceuticals.[2] Its functional groups can be stereoselectively manipulated to construct complex, biologically active molecules, including carbohydrates and phosphorus-containing sugars.[1][2][3] This makes it a key intermediate for researchers aiming to develop novel therapeutic agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation and serious eye damage.[5]

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage).[5]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P310. This includes washing hands thoroughly after handling, wearing protective gloves/eye protection, and seeking immediate medical advice if contact occurs.[5]

The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. It is typically supplied as a solid and should be stored in a cool (2-8°C), dry, and well-sealed container.[4]

Conclusion

This compound is a highly functionalized and synthetically versatile molecule with significant potential in organic chemistry and drug development. Its rich reactivity, stemming from its unique combination of functional groups, allows for the construction of a diverse array of complex molecules. While its instability in aqueous solutions presents a challenge, understanding this property allows for appropriate handling and reaction design. Its role as a precursor to antimicrobial agents and other biologically active compounds ensures that it will remain a molecule of high interest to researchers and scientists in the field.

References

- 1. Buy this compound | 35436-57-8 [smolecule.com]

- 2. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | 35436-57-8 [sigmaaldrich.com]

- 5. This compound | C5H6O3 | CID 10855419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

biological activity of 6-hydroxy-2H-pyran-3(6H)-one derivatives

An In-depth Technical Guide to the Biological Activity of 6-Hydroxy-2H-pyran-3(6H)-one Derivatives

Foreword: From Biomass to Bioactivity

The this compound scaffold represents a remarkable confluence of sustainable chemistry and pharmacological potential. As a highly functionalized and versatile synthon, this heterocyclic organic compound has emerged as a critical chiral building block for the asymmetric synthesis of complex, biologically active molecules, including pharmaceuticals and carbohydrates.[1] Its accessibility, often through the elegant and green Achmatowicz rearrangement of biomass-derived furan precursors, positions it at the forefront of modern drug discovery.[1][2][3] This guide, prepared from the perspective of a senior application scientist, delves into the core biological activities of these derivatives, elucidating the structure-activity relationships, mechanistic underpinnings, and the robust experimental methodologies required to validate their therapeutic promise. We will explore the causality behind experimental design, ensuring each protocol serves as a self-validating system for generating trustworthy and reproducible data.

Antimicrobial Activity: Targeting Gram-Positive Pathogens

One of the most extensively researched applications for this compound derivatives is in the development of novel antimicrobial agents.[1] These compounds have demonstrated significant and potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species, which are responsible for a wide range of clinical infections.[1][4]

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of this class of compounds is intrinsically linked to specific structural features. Understanding this relationship is paramount for the rational design of more potent derivatives.

-

The α,β-Unsaturated Ketone System: The enone moiety within the pyranone ring is considered essential for antimicrobial action.[1][4][5] This electrophilic center is susceptible to nucleophilic attack by biological macromolecules (e.g., cysteine residues in bacterial enzymes), leading to covalent modification and inactivation, thereby disrupting critical cellular processes.

-

Substituents at C-2 and C-6: The nature and size of chemical groups at the C-2 and C-6 positions are primary determinants of biological efficacy.[2][4] Research has consistently shown that bulkier substituents at the C-2 position often correlate with enhanced antibacterial activity.[1][4] Furthermore, the addition of phenylthio, benzenesulfonyl, and other aromatic groups can be beneficial for activity.[4][5]

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The table below summarizes the MIC values for several key derivatives against clinically relevant Gram-positive bacteria.

| Compound | C-2 Substituent | C-6 Substituent | Target Organism | MIC (µg/mL) | Reference |

| 8a | 2-[4-(Phenylthio)phenyl]-2-methyl | Methoxy | Staphylococcus aureus ATCC 2593 | 1.56 | [4] |

| 9 | 2-[4-(Phenylthio)phenyl]-2-methyl | (p-Nitrobenzoyl)oxy | Streptococcus sp. C203M | 0.75 | [4] |

| 5d | Spiro-indole | Amino | Staphylococcus aureus (clinical isolate) | 32 | [6] |

| 5d | Spiro-indole | Amino | Streptococcus pyogenes (clinical isolate) | 64 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a robust method for determining the MIC of pyranone derivatives, a fundamental assay in antimicrobial drug discovery.[6][7]

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., S. aureus, S. pyogenes)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.9% NaCl solution (sterile saline)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in CAMHB directly in the 96-well plate, typically ranging from 512 µg/mL to 1 µg/mL.[6]

-

Inoculum Preparation: From a fresh culture of the target bacterium, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the adjusted bacterial suspension in CAMHB so that when it is added to the wells, the final concentration will be 5 x 10⁵ CFU/mL.[6] Inoculate each well (containing the compound dilutions) with this final bacterial suspension.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Visualization: Key Structural Features for Antimicrobial Activity

Caption: Core structural elements of pyranone derivatives critical for antimicrobial action.

Anticancer and Cytotoxic Potential

The pyran scaffold is recognized as a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anticancer properties.[8] Research into this compound derivatives has revealed promising cytotoxic activity against various cancer cell lines, marking them as candidates for further oncological drug development.[3][9]

Mechanism of Action

While the precise mechanisms are still under investigation for many derivatives, the observed anticancer effects are often linked to the induction of cytotoxicity. Some pyranone derivatives isolated from natural sources (endophytic fungi) have demonstrated moderate inhibitory effects against human leukemia (HL-60) cells.[9] The general anti-proliferative activity of related pyran compounds can be attributed to the inhibition of critical signaling pathways, such as MAPK and NF-κB, or the inhibition of enzymes crucial for cancer cell survival.[2][10]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below presents the cytotoxic activity of several pyranone derivatives against the HL-60 cancer cell line.

| Compound | Source | Target Cell Line | IC50 (µM) | Reference |

| Phomacumarin A | Phoma sp. YN02-P-3 | HL-60 | 31.02 | [9] |

| Phomapyrone A | Phoma sp. YN02-P-3 | HL-60 | 34.62 | [9] |

| Phomapyrone B | Phoma sp. YN02-P-3 | HL-60 | 27.90 | [9] |

| Compound 9 | Phoma sp. YN02-P-3 | HL-60 | 41.07 | [9] |

| 5-Fluorouridine | Positive Control | HL-60 | N/A | [9] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for screening cytotoxic compounds.[11]

Objective: To evaluate the dose-dependent cytotoxic effect of pyranone derivatives on a cancer cell line.

Materials:

-

Test compounds

-

Cancer cell line (e.g., HepG-2, HL-60)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.[11]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.

-

Incubation: Incubate the treated cells for a specified period, typically 48 hours.[11]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Visualization: Anticancer Screening Workflow

Caption: A generalized workflow for the discovery and evaluation of anticancer pyranone derivatives.

Antioxidant Properties and Radical Scavenging

Certain pyranone derivatives, especially 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which is formed during the Maillard reaction, are known to be strong antioxidants.[12][13] This activity is crucial as oxidative stress is implicated in numerous disease states.

Mechanism and SAR

The antioxidant capacity of these compounds is largely attributed to their ability to donate a hydrogen atom to quench free radicals.

-

Enol Structure: The unstable enol structure within the DDMP moiety is the key factor for its antioxidant activity.[12][14]

-

Hydroxyl Groups: The hydroxyl group at the olefinic position (C-5) has a particularly remarkable impact on antioxidant activity. Protecting this hydroxyl group nearly eliminates the compound's reducing ability, confirming its importance in the radical scavenging mechanism.[12]

Quantitative Analysis of Antioxidant Activity

The ability of pyranone derivatives to scavenge stable free radicals like 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺) is a direct measure of their antioxidant potential.

| Compound | Assay | Concentration | Scavenging Activity (%) | Reference |

| DDMP (1) | ABTS˙⁺ | 17.5 µM | 81.1% | [12] |

| BHT (Control) | ABTS˙⁺ | 17.5 µM | 58.4% | [12] |

| DDMP (1) | DPPH | 350 µM | 90.7% | [12] |

| BHT (Control) | DPPH | 350 µM | 87.6% | [12] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a simple and widely used method to assess the antioxidant capacity of chemical compounds.[12]

Objective: To measure the ability of a test compound to scavenge the DPPH free radical.

Materials:

-

Test compounds (pyranone derivatives)

-

DPPH (2,2'-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Positive control (e.g., Ascorbic acid or BHT)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound solution (or control/blank). The final mixture should have a DPPH concentration that gives a consistent initial absorbance reading.

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Reading: Measure the absorbance of each well at approximately 517 nm. The reduction in absorbance is proportional to the amount of DPPH radical scavenged.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the DPPH solution with methanol (no sample) and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: Radical Scavenging Mechanism

Caption: Simplified mechanism of free radical quenching by a hydroxylated pyranone derivative.

Conclusion and Future Directions

The this compound scaffold is a rich platform for the development of new therapeutic agents. Its derivatives have demonstrated compelling and verifiable biological activities, most notably as antimicrobial, anticancer, and antioxidant agents. The crucial role of the α,β-unsaturated ketone system in antimicrobial activity and the hydroxylated enol structure in antioxidant effects are well-established structure-activity relationships that can guide future synthetic efforts.

The path forward requires a multi-pronged approach. For antimicrobial applications, the focus should be on synthesizing derivatives with enhanced potency against drug-resistant strains and broadening the spectrum of activity. In oncology, elucidating the specific molecular targets and signaling pathways is critical to move beyond general cytotoxicity towards targeted therapies. Finally, in vivo studies are essential to validate the promising in vitro data and to assess the pharmacokinetic and safety profiles of lead compounds. The sustainable origin of the core scaffold from biomass adds a compelling green chemistry dimension, making this class of compounds not only therapeutically promising but also environmentally conscious.

References

-

Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. Available from: [Link]

-

Helal, M. H., Salem, M. A., El-Gohary, N. S., & Al-Dhfyan, A. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Helvetica Chimica Acta, e202300193. Available from: [Link]

-

Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one - ResearchGate. Available from: [Link]

-

Elaasser, M. M., et al. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. Journal of Microbiology, Biotechnology and Food Sciences. Available from: [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. Available from: [Link]

-

Biomass-derived 6-hydroxy-6-hydroxymethyl-2H-pyran-3(6H)-one: Green synthesis and antibacterial potential | Request PDF - ResearchGate. Available from: [Link]

-

Antimicrobial activity of the synthesized pyrano[2,3-d]pyrimidine derivatives - ResearchGate. Available from: [Link]

-

Nazari, P., et al. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Avicenna Journal of Medical Biotechnology. Available from: [Link]

-

This compound - PubChem. Available from: [Link]

-

Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2021). Current Organic Chemistry. Available from: [Link]

-

6-hydroxy-6H-pyran-3-one - ChemSynthesis. Available from: [Link]

-

Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC. Available from: [Link]

-

Liu, Y., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Microbiology. Available from: [Link]

-

Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies. Available from: [Link]

-

Li, Y., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances. Available from: [Link]

-

Anticancer activity of some newly synthesized pyrano[2,3-d][1][2][4]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon - ResearchGate. Available from: [Link]

-

Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Publishing. Available from: [Link]

-

Yu, X., et al. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Chemistry. Available from: [Link]

Sources

- 1. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]

- 2. This compound | 35436-57-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One moment, please... [biointerfaceresearch.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]

- 10. alliedacademies.org [alliedacademies.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

Pyranone Compounds: A Technical Guide to Their Discovery, Natural Occurrence, and Characterization

Abstract

Pyranone-containing natural products represent a vast and structurally diverse class of secondary metabolites with a wide spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, natural occurrence, biosynthesis, and detailed methodologies for the isolation and structural elucidation of these significant compounds. Emphasizing scientific integrity and practical application, this guide offers field-proven insights into experimental choices, self-validating protocols, and authoritative references to support further research and development in this exciting field. From their origins in fungi, plants, and marine life to their potential as therapeutic agents, this document serves as an in-depth resource for harnessing the potential of pyranone natural products.

Part 1: The World of Pyranone Natural Products

Introduction to Pyranone Scaffolds

Pyranones are a class of heterocyclic compounds characterized by a six-membered ring containing an oxygen atom and a ketone group. The two main isomers are the α-pyrones (2-pyrones) and the γ-pyrones (4-pyrones), which serve as the core scaffolds for a multitude of natural products.[1][2] These structures are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological targets, conferring upon them a diverse array of pharmacological activities.[1]

A Historical Perspective on Discovery

The study of pyranone natural products has a rich history, with early discoveries paving the way for significant advancements in natural product chemistry and medicine. For instance, the discovery of kojic acid, a γ-pyrone produced by Aspergillus oryzae, dates back to 1907.[3] This compound and its derivatives have since found applications in the cosmetic industry for their tyrosinase inhibitory activity.[3] The subsequent discovery of mycotoxins like aflatoxins, containing a fused pyranone ring system, highlighted the toxicological significance of this class of compounds. Seminal work on the synthesis of various pyranone natural products has been instrumental in confirming their structures and enabling the exploration of their therapeutic potential.[4][5]

Natural Occurrence: A Rich and Diverse Chemical Space

Pyranone compounds are widespread in nature, having been isolated from an array of organisms, including fungi, plants, insects, and marine life.[4][6][7]

Fungi are a particularly prolific source of pyranone derivatives.[4][8] Notable examples include:

-

Xanthomegnin , a dimeric naphtho-γ-pyrone first isolated from the mold Trichophyton megnini, exhibits antibiotic and antifungal properties.[4][5]

-

Citrinin , another mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, possesses a pyranone-containing structure and is known for its nephrotoxicity.

-

Dibenzo-α-pyrones , a group of mycotoxins produced by various fungi, have demonstrated a range of biological activities, including cytotoxic and phytotoxic effects.[8]

The plant kingdom is also a rich reservoir of pyranone-containing compounds.[2][4] Flavonoids, a major class of plant secondary metabolites, often feature a γ-pyrone ring in their core structure.[6] These compounds are known for their antioxidant and anti-inflammatory properties. Other plant-derived pyranones include compounds isolated from the genus Engelhardia.

Marine organisms, including fungi and bacteria, produce a unique array of pyranone natural products.[3][6][7] These marine-derived compounds often exhibit potent biological activities, such as cytotoxicity against cancer cell lines and antimicrobial effects.[3] The chemical diversity of marine pyranones is vast, with many structures featuring unique halogenation patterns and complex polycyclic systems.[3]

Part 2: Biosynthesis - Nature's Synthetic Machinery

The Polyketide Pathway: The Primary Route to Pyranones

The biosynthesis of most pyranone natural products proceeds through the polyketide pathway, a fundamental route for the production of a wide range of secondary metabolites in bacteria, fungi, and plants.[9][10] This process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[9][10]

Biosynthetic Logic of α-Pyrone Formation

The formation of the characteristic α-pyrone ring follows a conserved biosynthetic logic.[9][10] It typically involves the cyclization of a triketide intermediate, which is assembled by the sequential condensation of acetyl-CoA and malonyl-CoA units on the PKS enzyme complex.[9][10] The final cyclization and release of the α-pyrone product are often catalyzed by a dedicated thioesterase (TE) domain within the PKS.[9]

Extraction and Preliminary Fractionation

Experimental Protocol: Extraction of Pyranones from Fungal Culture

-

Cultivation: Grow the fungus of interest in a suitable liquid or solid medium to promote the production of secondary metabolites. [11][12]2. Harvesting: Separate the fungal mycelium from the culture broth by filtration. [12]3. Extraction:

-

Mycelium: Extract the mycelium with an organic solvent such as ethyl acetate or methanol. This can be done by soaking the mycelial mass in the solvent, followed by filtration. [12] * Culture Broth: Extract the culture filtrate with an immiscible organic solvent like ethyl acetate in a separatory funnel. [12]4. Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. [12]

-

Chromatographic Purification: The Key to Isolation

Experimental Protocol: Column Chromatography for Pyranone Fractionation

-

Stationary Phase: Pack a glass column with a suitable stationary phase, typically silica gel. 2. Sample Loading: Dissolve the crude extract in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate). 4. Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine fractions containing the same compound(s) based on their TLC profiles and concentrate them.

Experimental Protocol: HPLC Purification of Pyranones

-

Method Development: Develop a suitable HPLC method using an analytical column to achieve good separation of the target pyranone from other components in the semi-purified fraction. A reversed-phase C18 column is often a good starting point, with a mobile phase gradient of water and acetonitrile or methanol. [3]2. Preparative HPLC: Scale up the analytical method to a preparative HPLC system to isolate the pyranone of interest in sufficient quantity for structural elucidation and biological testing. [3]3. Purity Assessment: Analyze the purified compound by analytical HPLC to confirm its purity.

Structure Elucidation: Unraveling the Molecular Architecture

The unambiguous determination of the chemical structure of a novel pyranone compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [7][8][13] Workflow for Structure Elucidation

-

Molecular Formula Determination: Obtain the molecular formula from High-Resolution Mass Spectrometry (HRMS) data. [8][11]2. 1D NMR Analysis (¹H and ¹³C):

-

2D NMR Analysis:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to establish connectivity within molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton. [8] * NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

-

Integration of Data: Piece together the structural fragments and their connectivity based on the combined interpretation of all spectroscopic data to propose a final structure.

Part 5: Future Perspectives and Conclusion

The field of pyranone natural products continues to be a vibrant area of research. Advances in analytical techniques, such as hyphenated chromatography-spectroscopy methods, are accelerating the discovery of novel pyranones from complex natural sources. [9]Furthermore, the application of synthetic biology and metabolic engineering approaches holds great promise for the production of new-to-nature pyranone derivatives with enhanced therapeutic properties. [9][10] In conclusion, pyranone compounds represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in nature, coupled with their potent and varied biological activities, ensures their continued importance in the quest for new therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to explore this rich chemical space and unlock the full potential of pyranone natural products.

References

-

Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of pyran and pyranone natural products. Molecules, 9(6), 498-512. [Link]

- Shyaula, S. L. (2025). Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis.

-

Kallifidas, D., & Khosla, C. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 958-967. [Link]

-

Kallifidas, D., & Khosla, C. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 958-967. [Link]

-

McDonald, B. R., & Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(4), 1172-1183. [Link]

- BenchChem. (2025).

- Request PDF. (2025). 2-Pyrones possessing antimicrobial and cytotoxic activities.

-

McDonald, B. R., & Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(4), 1172-1183. [Link]

-

Liu, X., Liu, Y., & Liu, G. (2015). Natural Dibenzo-α-Pyrones and Their Bioactivities. Molecules, 20(7), 12365-12389. [Link]

- ResearchGate. (2025).

- IOSR Journal. (n.d.).

- DRS@nio. (n.d.).

-

MDPI. (2023). New Pyranone Derivatives and Sesquiterpenoid Isolated from the Endophytic Fungus Xylaria sp. Z184. [Link]

-

PubMed Central. (2023). Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus. [Link]

-

PubMed. (2009). A new pyranone derivative from the leaves of Livistona australis. [Link]

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

-

PubMed Central. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. [Link]

-

PubMed. (1999). Isolation of a 2-Pyrone Compound as an Antioxidant from a Fungus and Its New Reaction Product with 1,1-Diphenyl-2-picrylhydrazyl Radical. [Link]

-

Scheidt Research Group. (2021). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. [Link]

-

MDPI. (2004). Synthesis of Pyran and Pyranone Natural Products. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. files.sdiarticle5.com [files.sdiarticle5.com]

- 7. NMR spectroscopy, X-ray crystallographic, and molecular modeling studies on a new pyranone from Haloxylon salicornicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Structure determination of a novel 3(6H)-pyranone chromophore and clarification of its formation from carbohydrates and primary amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

The Versatile Chiral Synthon: A Technical Guide to 6-Hydroxy-2H-pyran-3(6H)-one in Modern Synthesis

Foreword: Unlocking Nature's Chiral Pool

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure molecules is paramount, particularly in the fields of drug discovery and materials science. Nature, in its immense complexity, provides a vast "chiral pool"—a collection of abundant, enantiopure building blocks that serve as economical and efficient starting points for the synthesis of complex targets.[1] Among these, carbohydrates and their derivatives stand out as exceptionally versatile precursors.[2][3] This guide delves into the chemistry and application of a uniquely powerful chiral building block derived from this pool: 6-hydroxy-2H-pyran-3(6H)-one .

This heterocyclic compound, readily accessible from biomass-derived furans, is a linchpin in synthetic strategy.[4] Its dense array of functional groups—a hemiacetal, an α,β-unsaturated ketone, and multiple stereocenters—offers a rich platform for a multitude of chemical transformations.[1][5] For researchers, scientists, and drug development professionals, understanding the nuances of this synthon is not merely an academic exercise; it is a gateway to streamlined, stereocontrolled, and innovative synthetic routes toward novel therapeutics and complex natural products. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application, grounded in field-proven insights and validated protocols.

Part 1: The Genesis of a Powerhouse Synthon - The Achmatowicz Rearrangement

The primary and most efficient route to this compound and its derivatives is the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols.[6][7] This transformation is foundational to the utility of the pyranone building block, converting a simple, biomass-derived five-membered ring into a highly functionalized six-membered oxygen heterocycle.[4]

Mechanistic Causality

The reaction proceeds via an initial oxidation of the furan ring. When using reagents like bromine in methanol or N-bromosuccinimide (NBS), a key 2,5-dimethoxy-2,5-dihydrofuran intermediate is formed.[7][8] Subsequent acid-catalyzed rearrangement leads to the dihydropyranone. Alternatively, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) achieve the oxidation through an epoxide intermediate, which rearranges under the reaction conditions.[8] The choice of oxidant and conditions is critical, influencing yield, scalability, and compatibility with other functional groups. For instance, modern photocatalytic methods offer a greener approach, utilizing visible light and a photocatalyst to drive the rearrangement under mild conditions.[7]

Below is a generalized mechanistic pathway for this pivotal transformation.

Caption: Generalized workflow of the Achmatowicz Rearrangement.

Validated Experimental Protocols

A self-validating protocol must be robust and reproducible. Below are two trusted methods for the synthesis of pyranone building blocks.

Protocol 1: Classic Achmatowicz Rearrangement with m-CPBA [9] This protocol is adapted from the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, demonstrating a typical lab-scale procedure.

-

Materials:

-

2-Chloro-1-(furan-2-yl)ethanol (1.0 mmol, 1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 mmol, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)